molecular formula C19H20O7 B014867 Excavatin M CAS No. 250293-31-3

Excavatin M

Cat. No.: B014867
CAS No.: 250293-31-3
M. Wt: 360.4 g/mol
InChI Key: UMYAEKVHXDURJS-UHFFFAOYSA-N
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Description

Scientific Research Applications

Excavatin M has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Excavatin M plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate . This inhibition can lead to a cascade of molecular events, ultimately resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and modulation of cell signaling pathways . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, this compound can enhance the activity of enzymes involved in the antioxidant defense system, leading to increased production of antioxidant metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and enhance the cell’s antioxidant capacity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Excavatin M involves intricate chemical processes. One notable method includes the use of palladium (II)-catalyzed oxidative cyclization to construct the carbazole framework. This method highlights the complexity and precision required in synthesizing such compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification from Clausena excavata. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Excavatin M undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Uniqueness of Excavatin M: this compound stands out due to its unique molecular structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

7-[[3-[(4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl]-3-methyloxiran-2-yl]methoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-18(22)8-13(24-17(18)21)9-19(2)15(26-19)10-23-12-5-3-11-4-6-16(20)25-14(11)7-12/h3-7,13,15,22H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYAEKVHXDURJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)CC2(C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.